3-(Methylamino)pyridine-2-sulfonamide

Übersicht

Beschreibung

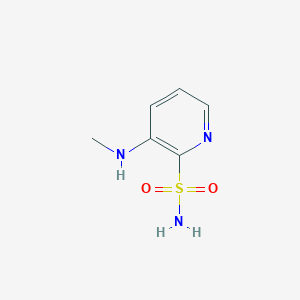

3-(Methylamino)pyridine-2-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is characterized by the presence of a pyridine ring substituted with a methylamino group at the 3-position and a sulfonamide group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine, which is then sulfonated using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide .

Industrial Production Methods

Industrial production of 3-(Methylamino)pyridine-2-sulfonamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylamino)pyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(Methylamino)pyridine-2-sulfonamide is primarily recognized for its role in medicinal chemistry, particularly as a pharmacophore in drug development. The sulfonamide group is integral to many bioactive compounds, exhibiting diverse pharmacological effects such as antibacterial, antitumor, and anti-inflammatory activities.

Antimicrobial Properties

Sulfonamide derivatives have historically been used as antibiotics. Research indicates that compounds similar to this compound can inhibit bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. For instance, sulfonamides have been utilized in treating infections caused by Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases. In particular, sulfonamides have shown efficacy in managing conditions like rheumatoid arthritis and multiple sclerosis by inhibiting chemokine receptor activity .

Synthetic Methodologies

The synthesis of this compound can be approached through various organic chemistry techniques. Recent studies have highlighted efficient synthetic routes that incorporate this compound into larger molecular frameworks.

Vinylogous Anomeric-Based Oxidation

A notable method involves a cooperative vinylogous anomeric-based oxidation mechanism, which allows for the synthesis of new pyridine derivatives bearing sulfonamide moieties under mild conditions. This method enhances yield and purity while minimizing environmental impact .

Catalytic Methods

Recent advancements include the use of magnetic nanoparticles as catalysts for synthesizing triarylpyridines with sulfonamide groups. These catalysts demonstrate high recoverability and efficiency, making them suitable for large-scale applications .

Therapeutic Potential

The therapeutic implications of this compound extend beyond traditional uses, encompassing innovative treatments in oncology and neurology.

Cancer Treatment

Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The modulation of specific signaling pathways involved in tumor growth presents a promising avenue for developing new anticancer agents .

Neurological Disorders

The compound's ability to penetrate the blood-brain barrier opens potential applications in treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. Sulfonamides have been shown to influence neuroinflammatory processes, providing a basis for further exploration .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 3-(Methylamino)pyridine-2-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but a different aromatic ring structure.

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different substituents on the aromatic ring.

Sulfadiazine: A sulfonamide drug used in combination with other agents to treat infections.

Uniqueness

3-(Methylamino)pyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical and biological properties. Its combination of a methylamino group and a sulfonamide group on a pyridine ring makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-(Methylamino)pyridine-2-sulfonamide, a compound belonging to the class of sulfonamides, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and interactions with various biological targets.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 174.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to enhance binding affinity to target proteins, which may lead to inhibition or modulation of enzymatic activity.

1. Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory effects on various enzymes:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| α-Glucosidase | 25.6 | |

| Acetylcholinesterase (AChE) | 50.2 | |

| Butyrylcholinesterase (BChE) | 43.8 |

These results indicate the compound's potential in managing conditions like type II diabetes and Alzheimer's disease through enzyme modulation.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study reported that derivatives of pyridine compounds, including those related to this compound, exhibited cytotoxicity against various cancer cell lines.

- Case Study : A derivative of this compound was tested against FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents such as bleomycin .

3. Interaction with Receptors

The compound interacts with several receptors involved in neurological processes:

These interactions suggest that the compound may have implications in treating cognitive impairments and metabolic disorders.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, highlighting the importance of functional groups in enhancing biological activity. The methylamino group appears critical for increasing solubility and bioavailability, which are essential for therapeutic efficacy.

Eigenschaften

IUPAC Name |

3-(methylamino)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-8-5-3-2-4-9-6(5)12(7,10)11/h2-4,8H,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGPMOXBLENHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.